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Compound Name:
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CAS No.: 39561-82-5

Cat. No.: B1593999

Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoethyl
acetate, a molecule of interest in synthetic chemistry and drug discovery. The document

elucidates its chemical identity, physicochemical properties, a robust synthesis protocol, and

potential applications. By integrating theoretical knowledge with practical insights, this guide

serves as an essential resource for professionals engaged in the fields of medicinal chemistry

and organic synthesis.
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2-(4-Chlorophenyl)-2-oxoethyl acetate is a keto-ester with the chemical formula C₁₀H₉ClO₃.

Its molecular weight is 212.63 g/mol . The structure features a 4-chlorophenyl ketone moiety

linked to an acetylated ethyl group. It is crucial to distinguish this compound from its isomer,

ethyl 2-(4-chlorophenyl)-2-oxoacetate, which has a different arrangement of atoms and

consequently different chemical properties and reactivity.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-oxoethyl acetate

Property Value Source

Molecular Formula C₁₀H₉ClO₃ Calculated

Molecular Weight 212.63 g/mol

IUPAC Name
2-(4-chlorophenyl)-2-oxoethyl

acetate
Systematically Derived

Appearance
White to off-white solid

(predicted)

Inferred from similar

compounds

Solubility

Soluble in organic solvents like

DMSO, DMF, and chlorinated

solvents. Sparingly soluble in

water.

Inferred from structure

Melting Point

Not definitively reported, but

expected to be a low-melting

solid.

N/A

Structural Elucidation
The chemical structure of 2-(4-Chlorophenyl)-2-oxoethyl acetate is presented below. The

presence of a ketone, an ester, and a chlorinated aromatic ring makes it a versatile

intermediate in organic synthesis.
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Caption: Synthetic workflow for 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Step-by-Step Methodology
Reaction Setup: To a solution of 2-hydroxy-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in

pyridine (5-10 volumes), add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for

12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with

ethyl acetate (3 x 20 volumes).

Washing: Wash the combined organic layers with 1M HCl solution, followed by saturated

sodium bicarbonate solution, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure 2-(4-Chlorophenyl)-2-oxoethyl acetate.

Applications in Research and Drug Development
The structural motifs within 2-(4-Chlorophenyl)-2-oxoethyl acetate suggest its utility as a

versatile building block in medicinal chemistry.

Precursor for Heterocyclic Synthesis: The α-keto acetate functionality can serve as a

precursor for the synthesis of various heterocyclic compounds, which are prevalent in many

drug scaffolds.

Bioisostere for Drug Design: The 4-chlorophenyl group is a common substituent in many

bioactive molecules, and this compound can be used in the synthesis of analogs of existing

drugs for structure-activity relationship (SAR) studies. [1]* Intermediate for Antifungal Agents:

Related phenacyl derivatives are used in the preparation of triazole antifungals. [2]The title

compound could potentially be explored for similar applications.

Pro-drug Strategy: The acetate group can act as a pro-drug moiety, which can be cleaved in

vivo to release the active α-hydroxy ketone.

Spectroscopic Analysis (Predicted)
¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl

protons around δ 2.1 ppm, a singlet for the methylene protons adjacent to the ester and

ketone at approximately δ 5.3 ppm, and aromatic protons in the range of δ 7.4-7.9 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit signals for the acetyl methyl carbon

around δ 20 ppm, the methylene carbon around δ 66 ppm, the ester carbonyl carbon near δ

170 ppm, the ketone carbonyl carbon near δ 190 ppm, and aromatic carbons in the δ 128-

140 ppm region.

IR Spectroscopy: The infrared spectrum is predicted to show strong absorption bands for the

ester carbonyl (C=O) stretch around 1740-1750 cm⁻¹ and the ketone carbonyl (C=O) stretch

around 1690-1700 cm⁻¹.

Safety and Handling
As with any chemical compound, 2-(4-Chlorophenyl)-2-oxoethyl acetate should be handled

with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and

wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Avoid inhalation, ingestion, and skin contact. A comprehensive safety data sheet (SDS) should

be consulted before use.

Conclusion
2-(4-Chlorophenyl)-2-oxoethyl acetate is a valuable chemical entity with significant potential

in organic synthesis and drug discovery. This guide provides a foundational understanding of

its properties, a reliable synthetic route, and insights into its potential applications. The

information presented herein is intended to empower researchers and scientists to explore the

utility of this compound in their respective fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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